methyl (3S)-2'-amino-5-chloro-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate
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Overview
Description
Methyl (3S)-2’-amino-5-chloro-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-2’-amino-5-chloro-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate typically involves multicomponent reactions. One common method is the cyclocondensation reaction, which involves the reaction of isatins, pyrazolones, and malononitrile in aqueous media . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of nanocatalysts such as SBA-15, which offers high surface area and thermal stability . The use of green chemistry principles, such as aqueous media and environmentally friendly catalysts, is also emphasized in industrial settings to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2’-amino-5-chloro-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Methyl (3S)-2’-amino-5-chloro-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (3S)-2’-amino-5-chloro-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds also exhibit bioactive properties and are used in medicinal chemistry.
Uniqueness
Methyl (3S)-2’-amino-5-chloro-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate is unique due to its spiro structure, which imparts rigidity and specific spatial orientation. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C18H13ClN2O6 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
methyl (3S)-2'-amino-5-chloro-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate |
InChI |
InChI=1S/C18H13ClN2O6/c1-7-5-11-12(16(23)26-7)18(13(14(20)27-11)15(22)25-2)9-6-8(19)3-4-10(9)21-17(18)24/h3-6H,20H2,1-2H3,(H,21,24)/t18-/m0/s1 |
InChI Key |
QMQWPOYJFXNGHG-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=O)O1)[C@@]3(C4=C(C=CC(=C4)Cl)NC3=O)C(=C(O2)N)C(=O)OC |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=C(C=CC(=C4)Cl)NC3=O)C(=C(O2)N)C(=O)OC |
Origin of Product |
United States |
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